Crucigasterin 277
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Overview
Description
Crucigasterin 277 is an amino alcohol compound with the IUPAC name (2S,3R,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15-tetraen-3-ol . It is a naturally occurring metabolite found in the exocarp of Malus domestica (apple) and has been identified as a significant bioactive molecule . This compound is known for its antimicrobial properties and has been isolated from the Mediterranean colonial ascidian Pseudodistoma crucigaster .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Crucigasterin 277 involves the isomerization and shift of four skipped double bonds of E,Z,Z,Z-configuration to the triple conjugate all-E-configuration . This process can lead to enzymatic asymmetric intramolecular Diels–Alder cyclization to produce related compounds .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the compound is obtained through extraction from natural sources such as the ascidian Pseudodistoma crucigaster .
Chemical Reactions Analysis
Types of Reactions: Crucigasterin 277 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products: The major products formed from these reactions include various derivatives of this compound, which retain the core amino alcohol structure while introducing new functional groups .
Scientific Research Applications
Crucigasterin 277 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Crucigasterin 277 involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth . The compound acts as a Bronsted base, accepting protons from donor molecules, which contributes to its antimicrobial activity . The molecular targets and pathways involved include the inhibition of key enzymes and disruption of membrane integrity .
Comparison with Similar Compounds
Crucigasterin A-E: These are structurally related amino alcohols isolated from the same ascidian.
Obscuraminol A: Another amino alcohol with structural similarities to Crucigasterin 277.
Uniqueness: this compound is unique due to its specific configuration of double bonds and its erythro-stereochemistry of the 2-amino-3-hydroxy moiety . This unique structure contributes to its distinct bioactive properties and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C18H31NO |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(2S,3R,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15-tetraen-3-ol |
InChI |
InChI=1S/C18H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h4-5,7-8,10-11,14-15,17-18,20H,3,6,9,12-13,16,19H2,1-2H3/b5-4-,8-7-,11-10-,15-14+/t17-,18+/m0/s1 |
InChI Key |
PEVJDMWZXLRJSP-LFPPQAFFSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CC/C=C/C[C@H]([C@H](C)N)O |
Canonical SMILES |
CCC=CCC=CCC=CCCC=CCC(C(C)N)O |
Origin of Product |
United States |
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